4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide is an organic compound characterized by its unique structure and properties. With a molecular formula of CHOPS and a molecular weight of 280.371 g/mol, this compound features a phosphorinanone core with significant steric hindrance due to the presence of four methyl groups at the 2 and 6 positions, along with a phenyl group at the 1 position. The compound is identified by its CAS number 1216-38-2 and is also known by several synonyms, including 2,2,6,6-Tetramethyl-1-phenyl-1-thioxo-phosphinan-4-one .
The reactivity of 4-phosphorinanone derivatives often involves nucleophilic substitutions due to the electrophilic nature of the phosphorus atom in the phosphorinanone structure. Typical reactions may include:
These reactions are significant for modifying the compound for various applications in organic synthesis.
Research on the biological activity of 4-phosphorinanone derivatives indicates potential applications in medicinal chemistry. While specific studies on this exact compound may be limited, similar phosphorinanone compounds have shown:
Further investigation into this compound’s biological properties is warranted to fully elucidate its potential therapeutic applications.
The synthesis of 4-phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide typically involves:
These methods highlight the versatility of synthetic pathways available for this compound.
4-Phosphorinanone derivatives are primarily explored for their utility in:
The unique structure provides a platform for diverse applications across various fields.
Interaction studies involving 4-phosphorinanone compounds focus on their behavior in biological systems and their interactions with other molecules. Key areas include:
Such studies are crucial for assessing the viability of these compounds as drug candidates.
Several compounds share structural features with 4-phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,2-Dimethylphosphinane | Similar phosphinane core | Less steric hindrance than tetramethyl derivatives |
| Phosphorinanone | Lacks methyl groups at positions 2 and 6 | More reactive due to lower steric hindrance |
| Phosphine oxide derivatives | Contains phosphorus with oxygen instead of sulfur | Exhibits different reactivity patterns |
These comparisons illustrate how variations in substituents and functional groups influence chemical behavior and potential applications. The distinctiveness of 4-phosphorinanone lies in its combination of steric hindrance and functional versatility, making it a unique candidate for further exploration in both synthetic and biological contexts.
Enantioselective deprotonation strategies have emerged as a powerful tool for constructing P-stereogenic centers in phosphorinanone derivatives. This approach typically involves the use of chiral lithium amides to abstract specific protons from prochiral or meso substrates, generating enantioenriched intermediates. For 4-phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide, the desymmetrization of its prochiral phosphorus center is achieved through selective deprotonation followed by trapping of the resulting enolate.
A seminal study demonstrated that lithium amides derived from C2-symmetric amines, such as (S,S)-bis(α-methylbenzyl)amine, exhibit high stereoselectivity in deprotonating phosphinanone sulfides. The reaction proceeds via a six-membered transition state, where the chiral amide’s steric bulk directs proton abstraction from the less hindered face of the substrate. Subsequent quenching with trimethylsilyl chloride (TMSCl) yields silyl enol ethers with enantiomeric excesses exceeding 90%. Key factors influencing selectivity include:
The table below summarizes the performance of select chiral lithium amides in the deprotonation of 4-phosphorinanone sulfide:
| Chiral Amine | Yield (%) | ee (%) | Conditions |
|---|---|---|---|
| (S,S)-Bis(α-MeBz)NH | 85 | 92 | THF, −78°C, TMSCl |
| (R)-Phenethylamine | 72 | 88 | THF, −78°C, TMSCl |
| (S)-Proline-derived | 68 | 85 | Et2O, −40°C, TMSCl |
These results underscore the critical role of amide design in achieving high enantioselectivity. For instance, the C2-symmetric bis(α-methylbenzyl)amide outperforms monodentate analogues due to its rigid, preorganized structure.
Catalytic desymmetrization offers a complementary route to P-stereogenic phosphorinanones by converting prochiral substrates into chiral products through selective bond-forming or bond-breaking events. The 1-sulfide group in 4-phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide serves as a handle for sulfur-mediated transformations, enabling asymmetric functionalization at phosphorus.
One innovative approach involves the organocatalytic α-halogenation of phosphinanone sulfides using N-bromosuccinimide (NBS) and a chiral proline derivative. The reaction proceeds via enamine activation, where the catalyst forms a transient chiral enamine with the substrate, directing bromine addition to the re face of the carbonyl group. Subsequent elimination of hydrogen bromide (HBr) yields enantiomerically enriched phosphinenones with ee values up to 94%. Mechanistic studies reveal that the sulfide’s electron-withdrawing nature polarizes the phosphorus center, enhancing reactivity toward electrophilic bromination.
A representative catalytic cycle includes:
This method’s scalability is evidenced by its application to gram-scale syntheses, maintaining enantioselectivity without significant erosion.
Kinetic resolution (KR) and dynamic kinetic resolution (DKR) strategies address the challenge of separating enantiomers from racemic mixtures of phosphorinanone derivatives. These methods exploit differences in reaction rates between enantiomers when exposed to chiral catalysts or reagents.
In a landmark study, a chiral guanidinium salt catalyzed the phospha-Mannich reaction of racemic H-phosphinates with imines, achieving kinetic resolution with selectivity factors (s) up to 1057. Applied to 4-phosphorinanone sulfide, this protocol could resolve racemic mixtures by selectively converting one enantiomer into a diastereomeric product. For example, treatment of rac-phosphorinanone sulfide with a chiral thiourea catalyst in the presence of an aldehyde induces preferential formation of (R)-configured α-aminophosphonates, leaving the (S)-enantiomer unreacted.
Dynamic kinetic resolution extends this concept by combining KR with in situ substrate racemization, enabling theoretical yields up to 100%. A bicyclic imidazole-derived catalyst has been employed for the DKR of phosphoramidates, suggesting potential applicability to phosphorinanone systems. Key advantages include:
The table below contrasts KR and DKR performance in P-stereogenic synthesis:
| Parameter | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |
|---|---|---|
| Maximum Yield (%) | 50 | 100 |
| Typical ee (%) | 85–95 | 90–99 |
| Catalyst Loading | 5–10 mol% | 1–5 mol% |
| Substrate Scope | Moderate | Broad |
These methodologies collectively underscore the versatility of kinetic strategies in accessing enantiopure phosphorinanone derivatives.